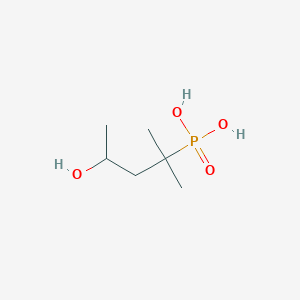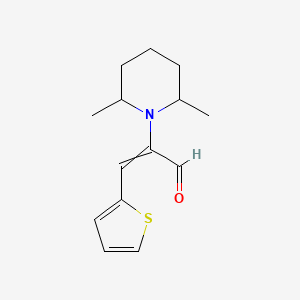![molecular formula C17H38O3Si2 B12590213 3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol CAS No. 612825-63-5](/img/structure/B12590213.png)
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol is a synthetic organic compound characterized by the presence of tert-butyl(dimethyl)silyl groups. These groups are often used as protective groups in organic synthesis due to their stability and ease of removal under mild conditions .
Métodos De Preparación
The synthesis of 3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol involves the protection of hydroxyl groups, preventing unwanted side reactions during synthesis. The tert-butyl(dimethyl)silyl groups are stable under a variety of conditions but can be selectively removed using fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), which attack the silicon atom, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .
Comparación Con Compuestos Similares
3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol can be compared with other silyl-protected compounds:
4,6-Bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-1-C-(1-hydroxycyclopentyl)-3-O-(triisopropylsilyl)-D-lyxo-hexopyranose: Similar in structure but with additional silyl groups.
6-O-[tert-butyl(dimethyl)silyl]-5-deoxy-1,2-O-(1-methylethylidene)-alpha-D-xylo-hexofuranose: Another silyl-protected compound used in organic synthesis.
The uniqueness of this compound lies in its specific protective groups and their stability, making it a valuable tool in synthetic organic chemistry.
Propiedades
Número CAS |
612825-63-5 |
|---|---|
Fórmula molecular |
C17H38O3Si2 |
Peso molecular |
346.7 g/mol |
Nombre IUPAC |
(2R,3S)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]pent-4-en-1-ol |
InChI |
InChI=1S/C17H38O3Si2/c1-12-14(19-21(8,9)16(2,3)4)15(13-18)20-22(10,11)17(5,6)7/h12,14-15,18H,1,13H2,2-11H3/t14-,15+/m0/s1 |
Clave InChI |
WCSCIWKOXRPLME-LSDHHAIUSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H](CO)[C@H](C=C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CO)C(C=C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol](/img/structure/B12590131.png)
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)

![1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene](/img/structure/B12590155.png)

![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)




![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)

